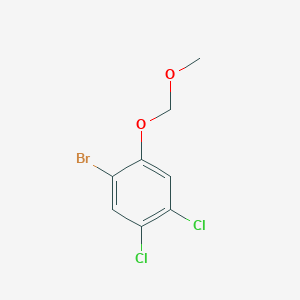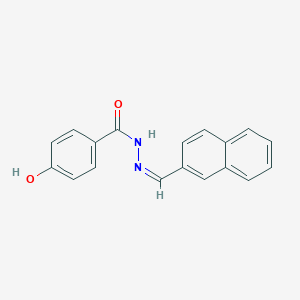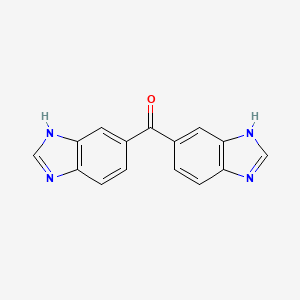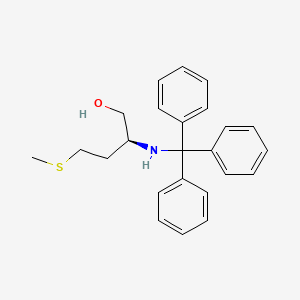
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol is an organic compound with a complex structure that includes a tritylamino group, a methylthio group, and a butan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylthio)-2-(tritylamino)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tritylamino group: This step involves the reaction of trityl chloride with an appropriate amine to form the tritylamino group.
Introduction of the methylthio group: This can be achieved by reacting the intermediate with a methylthiolating agent under suitable conditions.
Formation of the butan-1-ol backbone: The final step involves the formation of the butan-1-ol backbone through a series of reactions, including reduction and protection/deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylamino group can be reduced under specific conditions.
Substitution: The hydroxyl group in the butan-1-ol backbone can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tritylamino derivatives.
Substitution: Various substituted butan-1-ol derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(Methylthio)-2-(tritylamino)butan-1-ol involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The methylthio group can undergo redox reactions, influencing cellular redox states. The butan-1-ol backbone can facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(Methylthio)-2-(phenylamino)butan-1-ol: Similar structure but with a phenylamino group instead of a tritylamino group.
(S)-4-(Ethylthio)-2-(tritylamino)butan-1-ol: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
(S)-4-(Methylthio)-2-(tritylamino)butan-1-ol is unique due to the presence of both the tritylamino and methylthio groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for unique interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C24H27NOS |
|---|---|
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(tritylamino)butan-1-ol |
InChI |
InChI=1S/C24H27NOS/c1-27-18-17-23(19-26)25-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23,25-26H,17-19H2,1H3/t23-/m0/s1 |
Clave InChI |
QIBSCRCMFHKSNB-QHCPKHFHSA-N |
SMILES isomérico |
CSCC[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CSCCC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)


![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)
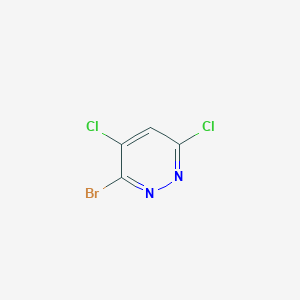


![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)
